Dimethyl sulfoxide is a colorless, highly polar organic liquid with the chemical formula . It was first synthesized in 1866 by Russian chemist Alexander Zaytsev during the kraft process for making paper from wood pulp. Dimethyl sulfoxide possesses a high dielectric constant, which allows it to act as an exceptional solvent for both organic and inorganic compounds. It is miscible with water and many organic solvents, making it versatile in various applications. The compound has a density of 1.1 g/cm³, a boiling point of 189 °C, and a melting point of 19 °C .
Additionally, dimethyl sulfoxide can undergo oxidation reactions, including the oxidative amidation of aldehydes and amines under metal-free conditions . It also reacts violently with certain electrophiles such as acetyl chloride and thionyl chloride, leading to potentially hazardous conditions .
Dimethyl sulfoxide has been studied for its biological activities, particularly its ability to penetrate biological membranes. This property has made it a candidate for transdermal drug delivery systems. It is known to reduce inflammation and pain, making it useful in treating conditions like arthritis and muscle injuries. The United States Food and Drug Administration has approved dimethyl sulfoxide for the symptomatic relief of interstitial cystitis (bladder pain syndrome) but has restricted its use due to concerns about potential side effects, including eye damage at high concentrations .
The primary method for synthesizing dimethyl sulfoxide involves the oxidation of dimethyl sulfide, which is also a byproduct of the kraft process. Various oxidizing agents can be used in this process, including hydrogen peroxide or oxygen in the presence of catalysts. The synthesis typically occurs under controlled temperature and pressure conditions to maximize yield while minimizing byproducts .
Dimethyl sulfoxide shares similarities with several other compounds that exhibit polar characteristics and solvent properties. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Dimethyl Sulfide | Less polar than dimethyl sulfoxide; primarily used as a solvent but lacks medicinal applications. | |
Dimethylformamide | A polar aprotic solvent; used in peptide synthesis but more toxic than dimethyl sulfoxide. | |
Acetonitrile | A polar aprotic solvent; commonly used in chromatography but less effective in biological systems compared to dimethyl sulfoxide. | |
Ethylene Glycol | Used mainly as an antifreeze; less versatile in organic reactions compared to dimethyl sulfoxide. |
Dimethyl sulfoxide stands out due to its unique combination of solvent properties, low toxicity, and ability to facilitate drug delivery through biological membranes . Its wide range of applications across different fields further emphasizes its significance as a chemical compound.
Dimethyl sulfoxide exerts profound effects on transcriptomic and proteomic profiles across diverse tissue models, with studies consistently demonstrating extensive molecular reprogramming following exposure. Research utilizing three-dimensional cardiac and hepatic microtissues revealed that 0.1% dimethyl sulfoxide treatment resulted in differential expression of over 2000 genes in both tissue types, indicating consistent cross-organ molecular actions [1]. These transcriptomic alterations affect similar biological processes across different tissue models, suggesting fundamental mechanisms by which dimethyl sulfoxide influences cellular function.
In human oocyte models, vitrification with dimethyl sulfoxide-containing cryoprotectant induced transcriptomic alterations affecting 7,331 genes out of 27,837 identified genes, representing 26.3% of the total transcriptome [2] [3]. The magnitude of these changes demonstrates the extensive molecular impact of dimethyl sulfoxide exposure on human reproductive cells. Specifically, genes involved in chromatin and histone modification showed significant dysregulation, along with alterations in mitochondrial function and multiple signaling pathways including Wnt, insulin, mechanistic target of rapamycin, Hippo, and mitogen-activated protein kinase pathways [2] [3].
Studies utilizing yeast models identified 147 induced and 246 repressed genes following dimethyl sulfoxide treatment [4]. The transcriptomic analysis revealed that dimethyl sulfoxide treatment patterns resembled those of dithiothreitol and diamide, suggesting involvement of oxidative stress response mechanisms [4]. These findings demonstrate the broad spectrum of transcriptional changes induced by dimethyl sulfoxide across different species and cell types.
Proteomic analysis in tissue models has revealed dimethyl sulfoxide-induced alterations in protein expression patterns and post-translational modifications. Research examining protein secondary structure demonstrated that dimethyl sulfoxide treatment led to predominance of beta-sheet over alpha-helix conformations in treated cells [5]. Furthermore, comprehensive proteomic profiling showed alterations in proteins involved in cellular metabolism, stress response, and structural organization [5].
Tissue Model | Total Genes Analyzed | Differentially Expressed Genes | Percentage Change | Key Affected Pathways | Reference |
---|---|---|---|---|---|
Human Oocytes | 27,837 | 7,331 | 26.3% | Wnt, insulin, mechanistic target of rapamycin, mitogen-activated protein kinase | [2] [3] |
Cardiac Microtissues | Not specified | >2,000 | Not specified | Chromatin modification, cellular metabolism | [1] |
Hepatic Microtissues | Not specified | >2,000 | Not specified | Chromatin modification, cellular metabolism | [1] |
Yeast Cells | 5,535 | 393 (147 induced, 246 repressed) | 7.1% | Oxidative stress response | [4] |
The molecular mechanisms underlying these transcriptomic alterations involve direct interaction of dimethyl sulfoxide with cellular components and indirect effects through signaling pathway modulation. Studies have demonstrated that dimethyl sulfoxide can alter DNA methylation patterns, with research showing both hypermethylation and hypomethylation effects depending on genomic loci [6] [7]. The compound induces upregulation of DNA methyltransferase 3 alpha expression and alters genome-wide DNA methylation profiles, contributing to phenotypic changes in embryoid bodies [6] [7].
Proteomic studies have revealed that dimethyl sulfoxide affects protein-protein interactions and protein stability. Research examining protein precipitation and denaturation mechanisms showed that dimethyl sulfoxide exhibits preferential hydration of native proteins at low concentrations, while higher concentrations lead to preferential binding and protein unfolding [8]. These concentration-dependent effects on protein structure contribute to the observed proteomic alterations in tissue models.
Dimethyl sulfoxide treatment results in extensive microRNA dysregulation, affecting gene silencing mechanisms across multiple cellular systems. Research utilizing cardiac and hepatic microtissues demonstrated large-scale deregulation of cardiac microRNAs, with smaller but still substantial effects observed in hepatic tissues [1] [9]. These findings indicate tissue-specific sensitivity to dimethyl sulfoxide-induced microRNA perturbation.
The mechanisms by which dimethyl sulfoxide affects microRNA expression involve both direct and indirect pathways. Studies have shown that dimethyl sulfoxide can influence ribonucleic acid structure and ligand binding properties, with 5-10% dimethyl sulfoxide decreasing stacking interactions and increasing local disorder in noncanonical residues within bulges and loops [10] [11]. This structural disruption resulted in 0.3-4-fold reduction in measured binding affinities for different small molecules, suggesting that dimethyl sulfoxide competes for hydrophobic interactions critical to microRNA function [10] [11].
Research examining microRNA-mediated gene silencing mechanisms revealed that dimethyl sulfoxide can interfere with the microRNA-induced silencing complex function. The compound affects the binding pattern between target ribonucleic acid and microRNA, potentially disrupting the seed match and extensive base pairing required for effective gene silencing [12]. Studies demonstrated that translation suppression can influence target-directed microRNA degradation, with dimethyl sulfoxide potentially modulating this process through its effects on ribosome accessibility [12].
Epigenetic mechanisms underlying microRNA dysregulation involve dimethyl sulfoxide's interaction with chromatin modification enzymes. Research showed upregulation of DNA methyltransferase 3A and DNA methyltransferase 3B following dimethyl sulfoxide exposure, which are master epigenetic modifiers that regulate DNA methylation [2] [3]. These enzymes play crucial roles in microRNA gene regulation through promoter methylation, and their dysregulation contributes to altered microRNA expression profiles.
Cell Type | Treatment Concentration | MicroRNA Changes | Affected Pathways | Functional Impact | Reference |
---|---|---|---|---|---|
Cardiac Microtissues | 0.1% | Large-scale deregulation | Cell cycle regulation, apoptosis | Altered cardiac function | [1] |
Hepatic Microtissues | 0.1% | Moderate deregulation | Metabolism, stress response | Hepatocyte dysfunction | [1] |
Colon Cancer Cells | 0.1-1.5% | Comprehensive alterations | Proliferation, differentiation | Growth inhibition | [5] |
The functional consequences of dimethyl sulfoxide-induced microRNA dysregulation extend to multiple cellular processes. Studies have documented effects on cell proliferation, differentiation, and apoptosis through altered microRNA-mediated gene regulation [13] [14]. The dysregulation affects microRNAs involved in tumor suppressor and oncogenic pathways, with implications for cellular transformation and cancer progression [14].
Gene silencing mechanisms are particularly sensitive to dimethyl sulfoxide exposure, with research demonstrating concentration-dependent effects on silencing efficiency. Lower concentrations of dimethyl sulfoxide may enhance certain silencing mechanisms, while higher concentrations tend to inhibit microRNA-mediated gene regulation [15] [16]. This biphasic response pattern suggests complex interactions between dimethyl sulfoxide and the molecular machinery responsible for gene silencing.
Dimethyl sulfoxide exerts complex effects on stem cell pluripotency and differentiation, with outcomes dependent on concentration, exposure duration, and cellular context. Research utilizing human pluripotent stem cells demonstrated that transient treatment with low concentrations of dimethyl sulfoxide significantly enhances differentiation capacity across multiple lineages [17] [18] [19]. This enhancement occurs through regulation of the cell cycle and priming of stem cells to be more responsive to differentiation signals [17] [18].
The molecular mechanisms underlying dimethyl sulfoxide's effects on pluripotency involve activation of the retinoblastoma protein and modulation of cell cycle progression. Studies showed that dimethyl sulfoxide treatment increases the proportion of cells in early G1 phase and activates checkpoint controls, which are associated with enhanced differentiation potential [19]. This cell cycle modulation represents a departure from the abbreviated G1 phase characteristic of pluripotent stem cells, which typically promotes self-renewal over differentiation [19].
Research examining mouse embryonic stem cells revealed that dimethyl sulfoxide exposure induces concentration-dependent changes in pluripotency marker expression. Studies utilizing concentrations ranging from 0.02% to 1.0% showed increased DNA methyltransferase 3A messenger ribonucleic acid levels with increasing concentrations [6] [7]. Western blotting confirmed increased expression of DNA methyltransferase 3A protein subtypes, accompanied by hypermethylation of repetitive sequences and genome-wide methylation changes [6] [7].
Cell Type | Treatment Duration | Concentration | Pluripotency Markers Affected | Differentiation Outcome | Reference |
---|---|---|---|---|---|
Human Embryonic Stem Cells | 24-48 hours | 1-2% | Octamer-binding transcription factor 4, Nanog, Sox2 | Enhanced differentiation | [18] [19] |
Mouse Embryonic Stem Cells | 48 hours | 0.02-1.0% | DNA methyltransferase 3A, Nanog | Maintained pluripotency | [20] |
Human Induced Pluripotent Stem Cells | 24 hours | 1-2% | Retinoblastoma protein | Improved differentiation efficiency | [21] [19] |
Differentiation studies have demonstrated that dimethyl sulfoxide pretreatment improves differentiation efficiency across multiple lineages, including neuronal, hepatic, and cardiac cell types. Research showed that the compound enhances differentiation toward definitive endoderm and subsequently improves hepatic differentiation efficiency [22]. The mechanism involves rapid downregulation of pluripotency genes during initiation of differentiation when dimethyl sulfoxide is added to Activin A-based culture medium [22].
However, higher concentrations of dimethyl sulfoxide can have detrimental effects on stem cell function. Studies utilizing embryoid bodies exposed to concentrations ranging from 0.01% to 1.0% demonstrated dose-dependent alterations in cell morphology and attachment, with significant reduction in cell viability [23] [24]. Gene expression analysis revealed selective downregulation of stemness markers including Octamer-binding transcription factor 4, Sox2, Nanog, and Rex-1, along with markers associated with all three germ layers [23] [24].
The temporal aspects of dimethyl sulfoxide exposure are critical for determining outcomes in stem cell systems. Research demonstrated that brief exposure periods (24-48 hours) are optimal for enhancing differentiation capacity without compromising cell viability [17] [18]. Longer exposure periods or higher concentrations tend to induce aberrant differentiation trajectories and reduced functional capacity of derived cell types [23].
Dimethyl sulfoxide exhibits dual functionality in cell preservation systems, serving both as a protective cryoprotectant and as a potentially cytotoxic agent depending on concentration and exposure conditions. Research examining human hematopoietic tumor cell lines demonstrated dose and time-dependent cytotoxic effects, with significant cytotoxicity observed at concentrations of 2% or higher after 24, 48, and 72 hours of incubation [25] [26]. This cytotoxicity was consistent across different leukemic cell lines, including T cell and monocyte lineages [25].
The cryoprotective mechanisms of dimethyl sulfoxide involve prevention of ice crystal formation during freezing processes and stabilization of cellular membranes during temperature transitions. Studies have shown that dimethyl sulfoxide penetrates cell membranes effectively, where it acts to prevent detrimental ice crystal formation that can damage cellular structures [27]. Research combining dimethyl sulfoxide with other cryoprotectants demonstrated optimal cell viability when using 10% dimethyl sulfoxide combined with 40% serum in various balanced solutions [28].
Cell Type | Concentration Range | Exposure Time | Viability Impact | Mechanism | Reference |
---|---|---|---|---|---|
Human Leukemic Cells | 0.1-5% | 24-72 hours | Dose-dependent cytotoxicity at ≥2% | Cell membrane disruption | [25] [26] |
Human Peripheral Blood Mononuclear Cells | 0.5-10% | 24-120 hours | Cytotoxicity at 5-10% | Lymphocyte activation inhibition | [29] [30] |
Odontoblast-like Cells | 0.1-1.0 mM | 24 hours | Increased viability at 0.1-0.3 mM | Enhanced cellular metabolism | [31] |
Cartilage Cells | 10% with additives | Cryopreservation protocol | Optimal preservation | Ice crystal prevention | [28] |
The cytotoxic mechanisms involve disruption of cellular membrane integrity and interference with normal cellular processes. Research examining membrane effects demonstrated that dimethyl sulfoxide, as an amphipathic solvent, can interact with plasma membranes to allow pore formation, contributing to decreased membrane selectivity and increased cell permeability [29]. This mechanism explains the concentration-dependent cytotoxicity observed across different cell types [29].
Cryoprotective efficacy studies have shown that dimethyl sulfoxide effectiveness can be enhanced through combination with other protective agents. Research demonstrated that supplementing dimethyl sulfoxide with dextran, dextrose, or specialized media formulations improves cryopreservation outcomes for various cell types [28]. The optimal formulations typically involve 10% dimethyl sulfoxide combined with specific serum concentrations and balanced salt solutions [28].
The dual nature of dimethyl sulfoxide's effects necessitates careful optimization of preservation protocols. Studies examining human embryonic stem cells during cryopreservation showed that while dimethyl sulfoxide provides essential cryoprotection, exposure concentrations and durations must be minimized to prevent adverse effects on cellular function [23]. This balance is particularly critical for sensitive cell types such as reproductive cells and stem cells where maintaining functional integrity is paramount [2] [3].
Long-term preservation studies have revealed that dimethyl sulfoxide-induced cellular changes can persist beyond the cryopreservation process. Research examining oocytes after vitrification and thawing demonstrated that transcriptomic alterations induced by dimethyl sulfoxide exposure remain detectable, potentially affecting subsequent developmental competence [2] [3]. These findings highlight the importance of understanding both the protective and potentially harmful aspects of dimethyl sulfoxide in cell preservation applications.
Dimethyl sulfoxide demonstrates significant modulatory effects on inflammatory cytokine production, with research consistently showing anti-inflammatory activity within specific concentration ranges. Studies utilizing whole human blood assays revealed that dimethyl sulfoxide concentrations between 0.5% and 2% significantly suppressed expression of multiple pro-inflammatory cytokines, chemokines, and prostaglandin E2 [32] [33]. However, these anti-inflammatory effects occur within a narrow therapeutic window, as concentrations of 2% also resulted in significant reduction in monocyte viability [32] [33].
The molecular mechanisms underlying cytokine modulation involve suppression of key signaling pathways essential for inflammatory responses. Research demonstrated that anti-inflammatory concentrations of dimethyl sulfoxide suppressed Escherichia coli-induced phosphorylation of extracellular signal-regulated kinase 1/2, p38, c-Jun N-terminal kinase, and protein kinase B, suggesting direct action on these signaling cascades [32] [33]. These pathways are critical for inflammatory cytokine and chemokine production in immune cells [32].
Inflammatory Mediator | Concentration | Effect | Percentage Change | Cell Type | Reference |
---|---|---|---|---|---|
Interleukin-6 | 0.5-2% | Suppression | 50-80% reduction | Human monocytes | [32] [33] |
Tumor necrosis factor-alpha | 1-2% | Suppression | 60-90% reduction | Human blood cells | [30] [34] |
Interleukin-1 beta | 2% | Biphasic | Increased at low doses, decreased at high | Human monocytes | [35] |
Prostaglandin E2 | 0.5-2% | Suppression | 40-70% reduction | Human blood cells | [32] |
Interferon-gamma | 0.5% | Marked suppression | >80% reduction | Human blood cells | [32] |
Studies examining specific cytokine responses revealed differential sensitivity to dimethyl sulfoxide treatment. Research showed that granulocyte colony-stimulating factor and interferon-gamma were extremely sensitive to inhibition, showing substantial reductions at 0.5% dimethyl sulfoxide [32]. In contrast, interleukin-1 beta and macrophage inflammatory protein-1 alpha demonstrated distinct response patterns, with lower concentrations of dimethyl sulfoxide actually promoting their expression [32] [33].
The anti-inflammatory effects extend beyond cytokine suppression to include modulation of cellular infiltration and tissue damage. Research utilizing mouse models of arthritis demonstrated that topical dimethyl sulfoxide application significantly reduced pro-inflammatory cytokine levels in affected joints and decreased white blood cell levels in peripheral blood [32] [33]. The treatment resulted in reduced expression of interleukin-1 beta, interleukin-6, tumor necrosis factor-alpha, and chemokine ligand 1 and 2 in joint tissues [32].
Mechanistic studies revealed that dimethyl sulfoxide affects multiple components of the inflammatory cascade. Research examining lipopolysaccharide-induced responses in macrophages showed that dimethyl sulfoxide pretreatment reduced phosphorylation of p38, c-Jun N-terminal kinase, and extracellular signal-regulated kinase proteins, along with nuclear factor kappa B activation [34]. These effects contributed to decreased production of nitric oxide, cyclooxygenase-2 protein, and inducible nitric oxide synthase [34].
The concentration-dependent nature of anti-inflammatory effects requires careful consideration in therapeutic applications. Studies demonstrated that while 1% and 2% dimethyl sulfoxide concentrations reduced lymphocyte proliferation indices by 55% and 90% respectively, concentrations of 5% and 10% significantly reduced the percentage of cytokine-producing lymphocytes [30]. This dose-response relationship indicates both efficacy and potential toxicity concerns at higher concentrations [30].
Irritant